Product packaging for Flavoglaucin(Cat. No.:CAS No. 523-73-9)

Flavoglaucin

Katalognummer: B158435
CAS-Nummer: 523-73-9
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: RGRXZGKXEJHPQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization of Flavoglaucin within Fungal Secondary Metabolites Research

Fungi produce a vast and diverse array of low molecular weight natural products known as secondary metabolites (SMs). nih.govnih.gov These compounds are not essential for the primary growth of the fungus but play crucial roles in ecological interactions, defense mechanisms, and survival. nih.govnih.gov Fungal SMs are broadly classified into several major biosynthetic families, including polyketides, non-ribosomal peptides, terpenoids, and alkaloids. nih.gov Many of these metabolites have gained significant attention for their potent biological activities. nih.govnih.gov

This compound is a prominent example of a fungal secondary metabolite, specifically classified as a polyketide. rsc.org Polyketides are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.gov this compound is a substituted benzaldehyde (B42025) and a member of the hydroquinone (B1673460) class of compounds. nih.gov It is produced by various fungal species, most notably those from the genera Aspergillus and Eurotium, such as Aspergillus ruber, Aspergillus amstelodami, and Eurotium repens. nih.govresearchgate.netmdpi.com The production of this compound, like many other SMs, can be influenced by culture conditions, with studies showing higher yields in solid media compared to liquid cultures. researchgate.net Research has identified this compound and its derivatives as antioxidant compounds formed during the fermentation process in some traditional foods, such as katsuobushi. researchgate.net The compound is often produced alongside other related metabolites, such as Aspergin, suggesting a shared biosynthetic pathway. researchgate.net

Historical Trajectories in this compound Research Endeavors

The scientific investigation of this compound dates back to the mid-20th century. Its structure, along with that of the related compound Auroglaucin, was first reported in 1949 by Quilico, Panizzi, and Mugnaini. npatlas.org Early research focused on its isolation from various Aspergillus species and the characterization of its fundamental chemical properties. semanticscholar.org

Subsequent decades saw a deepening of the understanding of this compound's biochemical origins. By the 1980s, studies involving the incorporation of isotopically labeled precursors, such as [1,2-¹³C]acetate, firmly established its nature as a regular polyketide that is modified by isoprenylation. rsc.org This research demonstrated that the aromatic isoprenylation step occurs without altering the stereochemistry of the dimethylallyl group. rsc.org

More recent research has leveraged advances in genomics and molecular biology to precisely elucidate the biosynthetic pathway. In 2020, studies involving genome mining, heterologous expression in host organisms, and biochemical characterization of enzymes identified the specific gene cluster responsible for this compound synthesis in Aspergillus ruber. acs.org This work revealed a highly programmed process where the polyketide skeleton is first released as an alkylated salicyl alcohol. This reduction is a necessary prerequisite for subsequent hydroxylation and prenylation steps, after which the intermediate is reoxidized to form the final aldehyde product, this compound. acs.org Throughout its research history, this compound has also been investigated for a range of biological activities, including antioxidant and antitumor-promoting effects. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde nih.gov
Molecular Formula C₁₉H₂₈O₃ nih.govebi.ac.ukchemspider.com
Molecular Weight 304.43 g/mol ebi.ac.uk
Monoisotopic Mass 304.203845 Da nih.govchemspider.com
Melting Point 105.5-109.0 °C chemicalbook.com
Boiling Point (Predicted) 433.7 ± 45.0 °C chemicalbook.com
CAS Registry Number 523-73-9

Table 2: Key Research Milestones for this compound

YearResearch FindingSignificanceKey Fungi Implicated
1949 Initial structure elucidation of this compound and Auroglaucin. npatlas.orgFoundational discovery and characterization of the compound.Aspergillus sp.
1983 Studies on the uncoupling effect on mitochondrial respiration. semanticscholar.orgEarly investigation into the biological effects at a cellular level.Aspergillus chevalieri
1990 Confirmation of polyketide nature via isotopic labeling. rsc.orgElucidation of the biosynthetic origin and the stereochemistry of its isoprenylation.Not Specified
2010 Report on the inhibition of tumor promotion. nih.govIdentified potential chemopreventive applications.Molds from fermented foods
2020 Detailed elucidation of the complete biosynthetic pathway. acs.orgProvided a comprehensive understanding of the genetic and enzymatic machinery for this compound synthesis.Aspergillus ruber
2022 Identification as a hypolipidemic agent in an animal model. mdpi.comDemonstrated potential bioactivity in metabolic regulation.Eurotium cristatum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B158435 Flavoglaucin CAS No. 523-73-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRXZGKXEJHPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200327
Record name Flavoglaucin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-73-9
Record name 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde
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Record name Flavoglaucin
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Record name Flavoglaucin
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Record name Flavoglaucin
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Biosynthesis of Flavoglaucin

Elucidation of the Flavoglaucin Biosynthetic Pathway

The complete biosynthetic pathway of this compound and its related congeners was recently elucidated in Aspergillus ruber. acs.orgresearchgate.net This was achieved through a combination of modern molecular biology and biochemical techniques, including genome mining to identify the biosynthetic gene cluster (BGC), heterologous expression of the identified genes in a host organism (Saccharomyces cerevisiae), and detailed biochemical characterization of the involved enzymes. acs.orgresearchgate.net

The identified fog gene cluster in A. ruber spans 49.7 kb and contains the essential genes (fogA-I) responsible for the entire pathway. acs.orgresearchgate.net A key finding from this research was the discovery that the polyketide core is not directly released as an aldehyde. Instead, it is released as an alkylated salicyl alcohol. This reduction step is crucial, as it is a prerequisite for the subsequent hydroxylation and prenylation modifications. Following these decorative steps, the alcohol is reoxidized to form the final aldehyde product, this compound. acs.orgacs.org

Polyketide Synthase-Mediated Backbone Formation

The initial step in this compound biosynthesis is the formation of its carbon skeleton, a process mediated by a highly reducing polyketide synthase (HR-PKS). acs.org Polyketide synthases are large, multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors, in a manner analogous to fatty acid synthesis. wikipedia.orgnih.gov

In the case of this compound, the core PKS, named FogA, is responsible for synthesizing the polyketide backbone. researchgate.net PKS enzymes typically contain several functional domains, including an acyltransferase (AT) domain that selects the building blocks, a ketosynthase (KS) domain for carbon-carbon bond formation, and an acyl carrier protein (ACP) domain that tethers the growing polyketide chain. nih.gov The FogA enzyme catalyzes the condensation of acetyl-CoA with multiple malonyl-CoA units to assemble the characteristic C₇ side chain and the aromatic ring of the this compound precursor. rsc.orgresearchgate.net

Prenylation and Post-Polyketide Modifications in this compound Production

Following the formation of the polyketide backbone by FogA, the molecule undergoes several critical modifications. These post-PKS tailoring steps are essential for the formation of the final this compound structure. The key modifications include hydroxylation and prenylation. acs.org

A pivotal discovery in the elucidation of this pathway was the timing and substrate requirement for these modifications. The polyketide is first released from the PKS-SDR complex as a salicyl alcohol. acs.orgresearchgate.net This alcohol intermediate is the actual substrate for the subsequent tailoring enzymes. It undergoes hydroxylation and then prenylation. acs.org The prenyl group, a dimethylallyl moiety, is attached to the aromatic ring. researchgate.netrsc.org This specific sequence, where decoration occurs on the alcohol form, is a highly programmed and efficient strategy. Only after these decorations are complete is the salicyl alcohol oxidized to the final salicylaldehyde (B1680747) product. acs.org

Enzymatic Catalysis and Intermediate Transformations in this compound Assembly

The assembly of this compound is a cascade of enzymatic reactions where each enzyme performs a specific transformation in a coordinated sequence. nih.gov The process highlights the efficiency of biosynthetic pathways, where intermediates are channeled from one enzyme to the next. encyclopedia.pub The elucidation of the fog gene cluster provided the genetic blueprint to understand the function of each enzyme in the assembly line. acs.orgresearchgate.net

The interaction between the polyketide synthase (PKS) and a short-chain dehydrogenase/reductase (SDR) is a crucial control point in the this compound pathway. researchgate.net The PKS FogA synthesizes the polyketide chain, but its release is catalyzed by the SDR enzyme, FogD. researchgate.net Instead of a typical hydrolytic release to form a carboxylic acid or a direct release as an aldehyde, FogD mediates a reductive release. This reaction converts the thioester-linked polyketide on the PKS into a salicyl alcohol intermediate. acs.orgresearchgate.net This reductive release mechanism is a critical feature, distinguishing it from other PKS pathways and enabling the subsequent tailoring reactions. researchgate.net SDRs are a large and functionally diverse family of enzymes, often involved in the metabolism of hormones, steroids, and secondary metabolites. nih.govnih.gov

Tailoring enzymes, including cytochrome P450 monooxygenases and other oxidoreductases, play a vital role in modifying the core structure of natural products. nih.govnih.gov In the this compound pathway, these enzymes are responsible for hydroxylation and the final oxidation step.

After the release of the salicyl alcohol intermediate, a hydroxylase adds a hydroxyl group to the aromatic ring. acs.org The final step in the pathway is the reoxidation of the decorated salicyl alcohol to the corresponding aldehyde. This reaction is catalyzed by an oxidase that specifically recognizes the prenylated derivative as its substrate. acs.org This ensures that oxidation only occurs after all other modifications are complete, representing a point of metabolic control.

Prenylation, the attachment of an isoprenoid moiety such as a dimethylallyl group, is a common modification in fungal secondary metabolites and is catalyzed by prenyltransferases. researchgate.netnih.gov In this compound biosynthesis, a specific prenyltransferase, encoded within the fog gene cluster, catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) unit to the hydroxylated salicyl alcohol intermediate. acs.orgrsc.org This enzymatic step adds the characteristic prenyl side group to the this compound structure. Fungal aromatic prenyltransferases are often soluble enzymes that create a diverse array of bioactive molecules. nih.gov The prenylation occurs without any change in the stereochemistry of the olefin in the dimethylallyl group. rsc.org

Data Tables

Table 1: Key Enzymes in the this compound (fog) Biosynthetic Gene Cluster This table details the proposed function of key enzymes encoded by the 'fog' gene cluster in Aspergillus ruber, as determined by genetic and biochemical analyses. acs.orgresearchgate.net

GeneEnzyme TypeProposed Function in this compound Biosynthesis
fogA Highly Reducing Polyketide Synthase (HR-PKS)Synthesizes the polyketide backbone from acetyl-CoA and malonyl-CoA.
fogD Short-Chain Dehydrogenase/Reductase (SDR)Catalyzes the reductive release of the polyketide from FogA as a salicyl alcohol.
Unknown Hydroxylase / Cytochrome P450Adds a hydroxyl group to the aromatic ring of the salicyl alcohol intermediate.
fogH PrenyltransferaseAttaches a dimethylallyl pyrophosphate (DMAPP) group to the hydroxylated intermediate.
Unknown Oxidase / DehydrogenaseCatalyzes the final oxidation of the decorated salicyl alcohol to the this compound aldehyde.

Precursor Incorporation and Metabolic Labeling Studies of this compound

The fundamental building blocks of this compound have been elucidated through precursor incorporation and metabolic labeling studies. These classical biochemical techniques involve feeding a producing organism with isotopically labeled substrates and tracking their incorporation into the final molecule.

Early feeding experiments established the polyketide origin of the aromatic core of this compound. researchgate.net The biosynthetic pathway of this compound and its related compounds in Aspergillus ruber was investigated through methods including genome mining, heterologous expression, and precursor feeding. acs.org Research confirmed that the biosynthesis of this compound is controlled by a polyketide synthase (PKS) and is modified by isoprenylation. researchgate.net

More recent and detailed studies have provided a more nuanced understanding of the biosynthetic route. The polyketide backbone is initially synthesized and then released as an alkylated salicyl alcohol. This reduction is a necessary step for subsequent hydroxylation and prenylation to occur, before a final reoxidation to the aldehyde product. acs.org

Metabolic labeling is a powerful technique where substrate analogs with small tags are introduced into biosynthetic pathways to produce labeled products within cells. nih.gov This approach has been instrumental in studying complex biomolecules. nih.gov For instance, an azide-modified phosphatidylinositol has been used as a biosynthetic precursor to label cell surface GPI-anchored proteins. nih.gov While not directly applied to this compound in the provided context, this methodology exemplifies the sophisticated tools available for dissecting biosynthetic pathways.

Genetic Determinants of this compound Biosynthesis

The enzymes responsible for constructing the this compound molecule are encoded by a suite of genes organized in a biosynthetic gene cluster (BGC). The discovery and analysis of this BGC have been crucial for a molecular-level understanding of this compound production.

Identification and Characterization of the this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC was elucidated in Aspergillus ruber. researchgate.net In one study, a BGC with a length of 49.7 kb and containing 16 genes was identified and compared to a known this compound gene cluster. researchgate.net The core gene responsible for this compound biosynthesis in A. ruber is designated fogA. researchgate.net

The identification of BGCs is a critical step in understanding and manipulating the production of secondary metabolites. For example, the BGC for the unique naphthoquinone-oxindole alkaloids, coprisidins, was identified in a Streptomyces species through gene inactivation and heterologous expression. ijournals.cn Similarly, the characterization of the BGC for the angucycline balmoralmycin (B1251008) in another Streptomyces strain revealed the genetic basis for its unique structural features. nih.gov These examples highlight the common strategies employed to link a specific natural product to its genetic blueprint.

A key finding in the study of this compound biosynthesis is the necessity of a temporary reduction of the polyketide intermediate to a salicyl alcohol. This step is a prerequisite for the subsequent decoration of the molecule, including hydroxylation and prenylation, before it is reoxidized to the final aldehyde form. acs.org

Comparative Genomic Analysis of this compound BGC Homologues Across Fungal Genera

Comparative genomics provides valuable insights into the evolution and diversity of secondary metabolite pathways. Homologues of the core this compound biosynthetic gene, fogA, have been found in several pathogenic Fusarium species, indicating a broader distribution of this pathway among fungi. researchgate.net

A large-scale comparative genomics study of 23 species within the Aspergillus section Flavi revealed significant genetic and metabolic diversity. nih.govresearchgate.netosti.govnih.govuu.nl This section of Aspergillus includes both industrially important species like A. oryzae and mycotoxin producers like A. flavus. nih.govresearchgate.netnih.gov The study predicted a large number of secondary metabolite gene clusters, averaging 73 per species, highlighting the vast and underexplored biosynthetic potential within this group. nih.govresearchgate.netosti.govnih.govuu.nl Such analyses can help in identifying novel BGCs and understanding the evolutionary relationships between different secondary metabolite pathways. nih.govresearchgate.netnih.gov

The diversity within these BGCs can be substantial. For instance, a comparison between a newly identified this compound-related gene cluster and a known one showed a significant difference in the number of genes (16 versus 8). researchgate.net This variation can account for the production of different congeners of this compound and other related metabolites.

Heterologous Expression Systems for this compound Pathway Reconstruction

Heterologous expression, which involves transferring a BGC from its native producer to a more genetically tractable host, is a powerful strategy for pathway elucidation and compound production. nih.govnih.govrsc.org The entire this compound BGC has been successfully transferred to and expressed in a fungal host, demonstrating the feasibility of this approach for producing this compound. nih.gov

Aspergillus nidulans and Aspergillus oryzae are commonly used as heterologous hosts for expressing fungal BGCs. nih.govnih.gov These hosts offer well-established genetic systems and a clean background with respect to secondary metabolism. nih.gov The use of episomal vectors, such as those based on the AMA1 sequence, has been particularly effective, offering high transformation efficiency and supporting high levels of compound production. nih.gov

Heterologous expression is not only useful for producing known compounds but also for discovering new ones and elucidating enzyme function. rsc.org By expressing different combinations of genes from a BGC, researchers can identify the roles of individual enzymes and isolate pathway intermediates. rsc.org This approach has been successfully used to characterize the biosynthetic pathways of various fungal natural products. nih.gov

Table 1: Examples of Fungal BGCs Successfully Expressed in Heterologous Hosts

Natural Product Original Producer Heterologous Host
Penicillin Penicillium rubens Aspergillus nidulans
Citrinin Monascus purpureus Aspergillus nidulans
Bikaverin Fusarium fujikuroi Aspergillus nidulans
This compound Aspergillus fumigatus Aspergillus nidulans

This table is generated based on information from multiple sources and provides illustrative examples.

Inter-Cluster Crosstalk and Regulatory Mechanisms Governing this compound Production

The biosynthesis of fungal natural products is often regulated by complex networks that can involve interactions between different BGCs, a phenomenon known as inter-cluster crosstalk. nih.govresearchgate.net This crosstalk can occur at different levels, including the sharing of precursors or the action of regulatory elements from one cluster on another. nih.govresearchgate.net

While direct evidence for inter-cluster crosstalk specifically governing this compound production is not detailed in the provided search results, the general principles of fungal secondary metabolism suggest its possibility. Fungi have evolved intricate strategies to diversify their natural products, and crosstalk between separate biosynthetic pathways is one such mechanism. nih.govresearchgate.net

For instance, the biosynthesis of some fungal dimeric natural products requires the coordinated action of two separate BGCs. nih.govresearchgate.net In some cases, a transcription factor from one cluster can regulate the expression of genes in another cluster located on a different chromosome. nih.gov This highlights the potential for complex regulatory interactions that could influence this compound biosynthesis.

The regulation of BGCs is a key area of research, as understanding these mechanisms can lead to strategies for activating silent BGCs and discovering new natural products. nih.gov The study of these regulatory networks is essential for fully comprehending and harnessing the biosynthetic capabilities of fungi.

Biological Activities and Pharmacological Model Systems of Flavoglaucin

In Vitro Antiproliferative and Cytotoxic Evaluations of Flavoglaucin

In vitro studies are fundamental in assessing the direct impact of a compound on cell viability and proliferation. This compound's effects have been evaluated across a spectrum of human cancer cell lines to determine its cytotoxic and antiproliferative potential.

Assessment of this compound in Human Cancer Cell Lines

Research indicates that this compound exhibits antiproliferative and cytotoxic effects on several human cancer cell lines. Studies have assessed its activity against colorectal cancer (Caco-2, HT-29), lung cancer (A549), and breast carcinoma (MCF-7) cell lines. This compound has demonstrated varying degrees of potency depending on the cell line and incubation time. For instance, it showed significant in vitro impact on Caco-2 cells with an IC₅₀ value of 2.87 µM, and on A549 cells with an IC₅₀ value of 22.20 µM mdpi.com. Against HT-29 colorectal cancer cells, this compound exhibited an antiproliferative activity with an IC₅₀ of 34.40 µM after 48 hours mdpi.com. Another study reported weak cytotoxic activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 41.48 and 33.60 µM, respectively preprints.org. This compound also revealed potent cytotoxicity against Caco-2 cell lines with an IC₅₀ of 2.87 μM rsc.org.

The following table summarizes some of the reported in vitro cytotoxic and antiproliferative activities of this compound against various human cancer cell lines:

Cell Line (Cancer Type)IC₅₀ (µM)Incubation TimeReference
Caco-2 (Human epithelial colorectal adenocarcinoma)2.87Not specified mdpi.comrsc.org
A549 (Lung cancer)22.20Not specified mdpi.com
MCF-7 (Human breast carcinoma)27% inhibition at 10 µMNot specified mdpi.com
HT-29 (Human colorectal cancer)34.4048 hours mdpi.com
HepG2 (Human liver cancer)41.48Not specified preprints.org
HeLa (Human cervical cancer)33.60Not specified preprints.org

Structure-Activity Relationship (SAR) Studies for this compound's Cytotoxicity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its cytotoxic effects. While detailed SAR studies specifically focused on this compound are limited in the provided context, some general principles regarding the structural features influencing the activity of related compounds, such as prenylated benzaldehyde (B42025) derivatives and flavonoids, have been reported. For instance, comparative cytotoxic activity studies of prenylated benzaldehyde derivatives revealed that the position of the double bond in the prenyl group at C-3 and the degree of saturation significantly impact the cytotoxic activity of this compound mdpi.com. In the context of flavonoids, which share some structural similarities, SAR studies have indicated that the presence of a 2-3 double bond, a 4-carbonyl group, and ortho-hydroxylation in the B ring are associated with enhanced cytotoxicity nih.gov. Conversely, a 3-hydroxyl group in flavonoids was linked to lower cytotoxicity nih.gov. These findings suggest that specific structural moieties and modifications within the this compound molecule and its derivatives likely play a critical role in determining their cytotoxic potency.

Anti-Tumor Promotion Investigations of this compound

Tumor promotion is a critical stage in carcinogenesis, involving the clonal expansion of initiated cells. Investigations into this compound's anti-tumor promotion effects have utilized both in vitro and in vivo models.

In Vitro Models for this compound-Mediated Tumor Promotion Inhibition

In vitro models, such as the Epstein-Barr virus early antigen (EBV-EA) activation test in Raji cells, are used as primary screens for evaluating anti-tumor promoting activity researchgate.net. This compound and its derivatives have been examined using this test and exhibited high activity in inhibiting tumor promotion researchgate.netnih.gov. This suggests that this compound can interfere with signaling pathways involved in the promotion phase of tumor development.

Preclinical Animal Models of Carcinogenesis and this compound Modulation

Preclinical animal models, particularly in vivo carcinogenesis tests, are essential for evaluating the chemopreventive potential of compounds like this compound in a more complex biological system. The two-stage mouse skin carcinogenesis test is a commonly used model for this purpose researchgate.netnih.gov. In this model, tumor initiation is followed by repeated application of a tumor promoter. Studies have shown that this compound inhibited mouse skin tumor promotion in a two-stage carcinogenesis test, indicating its potential as an anti-tumor promoter researchgate.netnih.gov.

Furthermore, in vivo studies using a rat model with azoxymethane (B1215336) (AOM)-induced intestinal carcinogenesis have demonstrated that this compound can lower the multiplicity and incidence of intestinal tumors mdpi.com. These findings suggest that this compound, as a natural product, holds promise as a chemopreventive agent for large-bowel neoplasia mdpi.com. Preclinical models of carcinogenesis, including carcinogen-induced models, are valuable for understanding the complex interactions between tumor cells and their environment and for evaluating potential chemopreventive agents nih.gov.

Antimicrobial Potency of this compound

Beyond its potential anti-cancer effects, this compound has also demonstrated antimicrobial activity. Studies have investigated its efficacy against various microorganisms.

This compound has shown significant antimicrobial activities against human pathogens, such as Staphylococcus aureus, as well as aquatic bacteria like Vibrio harveyi and Vibrio parahaemolyticus, and plant pathogens including Alternaria brassicae and Colletotrichum gloeosprioides researchgate.net. Its minimum inhibitory concentrations (MICs) have been reported to be as low as 0.5 µg/mL against these pathogens, which is considered potent researchgate.net. Additionally, this compound has displayed growth inhibition against S. aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1.25 to 6.25 μg/mL nih.gov.

The antimicrobial activity of this compound and related phenol (B47542) derivatives appears to be dependent on the number of double bonds in the side chain, which is an important consideration for future lead optimization in the development of antimicrobial agents researchgate.net.

MicroorganismActivity/MIC (µg/mL)Reference
Staphylococcus aureusSignificant activity / 0.5, 1.25-6.25 researchgate.netnih.gov
Vibrio harveyiSignificant activity / 0.5 researchgate.net
Vibrio parahaemolyticusSignificant activity / 0.5 researchgate.net
Alternaria brassicaeSignificant activity / 0.5 researchgate.net
Colletotrichum gloeosprioidesSignificant activity / 0.5 researchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA)Growth inhibition / 1.25-6.25 nih.gov

Antimalarial Efficacy of this compound in Parasitic Models

Studies have demonstrated the antimalarial efficacy of this compound in in vitro parasitic models. This compound has shown activity against Plasmodium falciparum, the parasite responsible for malaria, including both chloroquine-sensitive and chloroquine-resistant strains. researchgate.netnih.gov Research indicates that this compound exhibits antimalarial activity with half-maximal inhibitory concentration (IC50) values in the low microgram per milliliter range. researchgate.netnih.gov For instance, studies have reported IC50 values for this compound against P. falciparum strains within the range of 1.1-3.0 µg/ml. researchgate.netnih.gov Notably, this activity was observed without showing significant cytotoxicity to mammalian cells in these studies. researchgate.netnih.gov

Parasite Strain IC50 (µg/ml) Source
Plasmodium falciparum (Sensitive) 1.1 - 3.0 researchgate.netnih.gov
Plasmodium falciparum (Resistant) 1.1 - 3.0 researchgate.netnih.gov

Antileishmanial Efficacy of this compound in Parasitic Models

This compound has also been evaluated for its efficacy against Leishmania donovani, a protozoan parasite that causes visceral leishmaniasis. In vitro studies have shown that this compound possesses antileishmanial activity against L. donovani promastigotes. researchgate.netnih.govresearchgate.net Reported IC50 values for this compound against L. donovani promastigotes range from 6.2 to 23 µg/ml. researchgate.netnih.govresearchgate.net Some studies indicate this compound's activity falls within the range of 19-23 µg/ml against L. donovani promastigotes. researchgate.netnih.gov

Parasite Species Parasite Stage IC50 (µg/ml) Source
Leishmania donovani Promastigotes 6.2 - 23 researchgate.netnih.govresearchgate.net

Broad-Spectrum Antibacterial and Antifungal Evaluations of this compound

Evaluations of this compound have indicated that it possesses mild to moderate antibacterial and antifungal activities. researchgate.netresearchgate.net While specific detailed data on the broad-spectrum activity of this compound itself across a wide range of bacterial and fungal species is limited in the provided sources, related compounds isolated from the same fungal sources, such as dihydroauroglaucin, have demonstrated high antimicrobial activity against various bacterial strains including Escherichia coli, Streptococcus mutans, and Staphylococcus aureus, as well as activity against Candida albicans. nih.gov Studies on secondary metabolites from Eurotium repens, including this compound, have reported mild to moderate activity against tested bacterial and fungal strains. researchgate.netresearchgate.net

Enzyme Modulation and Receptor Binding of this compound

Beyond its direct effects on pathogens, this compound has been shown to interact with key enzymes and receptors in mammalian systems.

Enzyme Modulation and Receptor Binding of this compound

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Mechanisms of this compound

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netmedchemexpress.com PTP1B is an enzyme that plays a significant role in negatively regulating insulin (B600854) and leptin signaling pathways, making it a target of interest for metabolic disorders. plos.orgnih.govfrontiersin.orgnih.govresearchgate.net this compound has been reported to inhibit PTP1B activity with an IC50 value of 13.4 µM. researchgate.netmedchemexpress.com While the detailed kinetic and mechanistic studies specifically for this compound's interaction with PTP1B are not extensively described in the provided sources, PTP1B inhibition can occur through various mechanisms, including binding to the catalytic site or allosteric sites. plos.orgnih.govfrontiersin.orgresearchgate.net The inhibition of PTP1B by compounds like this compound is considered a potential strategy for improving insulin sensitivity. nih.gov

Enzyme IC50 (µM) Source
Protein Tyrosine Phosphatase 1B (PTP1B) 13.4 researchgate.netmedchemexpress.com

This compound's Binding Affinity to Human Opioid Receptors

Research has indicated that this compound exhibits binding affinity to human opioid receptors. nih.govacs.orgnih.govmedchemexpress.com Studies evaluating compounds from Eurotium repens, including this compound, have shown good binding affinity for human opioid receptors, specifically the δ, κ, and μ subtypes, as well as cannabinoid receptors (CB1 and CB2). nih.govacs.orgnih.gov These findings suggest potential interactions with the central nervous system. nih.govacs.orgnih.gov

Receptor Type Binding Affinity Source
Human Opioid Receptors Good binding affinity nih.govacs.orgnih.govmedchemexpress.com
Human Cannabinoid Receptors Good binding affinity nih.govacs.orgnih.govmedchemexpress.com

Antioxidant and Anti-Inflammatory Modulations by this compound

This compound has been recognized for its antioxidant and anti-inflammatory properties. researchgate.netmedchemexpress.com this compound has been reported to exhibit antioxidant activity and radical scavenging activity, for example, against DPPH radicals. researchgate.net The antioxidant effects of compounds like this compound are often associated with their ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzyme activities. nih.govmdpi.com Furthermore, this compound has demonstrated anti-inflammatory activity. medchemexpress.com The anti-inflammatory effects of various flavonoids and phenolic compounds are often linked to the modulation of inflammatory mediators and signaling pathways, such as the inhibition of NF-κB and activation of Nrf2 pathways. nih.govmdpi.commdpi.com While these general mechanisms are known for related compounds, specific detailed studies on how this compound exerts its anti-inflammatory effects at a molecular level are not extensively detailed in the provided search results.

Cellular Antioxidant Response Pathways Affected by this compound

Investigations have indicated that this compound influences cellular antioxidant response pathways. An extract containing this compound has been shown to protect human fibroblasts against oxidative stress. This protective effect is associated with the induction of the Nrf2-dependent antioxidant pathway mdpi.com. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant genes mdpi.commdpi.com. Research specifically demonstrated that an extract containing this compound significantly increased the expression of NRF2 in fibroblasts nih.gov. Phenolic compounds, a class that includes benzaldehyde derivatives like this compound, are known to interact with transcription factors such as Nrf2, leading to the upregulation of components within antioxidant response pathways mdpi.com.

This compound-Induced Heme Oxygenase-1 (HO-1) Expression

This compound has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme recognized as a pivotal mechanism of cell adaptation to stress and a crucial component of the antioxidant defense system nih.govmdpi.comencyclopedia.pub. Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated that this compound induced HO-1 expression nih.gov. This induction was found to occur through the translocation of the nuclear transcription factor-E2-related factor 2 (Nrf2) nih.gov. The anti-inflammatory effects observed in these studies were correlated with the ability of this compound to induce HO-1 expression nih.gov. HO-1 induction is largely controlled by Nrf2 mdpi.com.

This compound's Effects on Cellular Metabolism and Signaling Pathways

Beyond its antioxidant properties, this compound has been observed to impact cellular metabolism and modulate specific signaling pathways.

Transcriptional and Proteomic Modulation of Fibroblast Physiology by this compound

Research suggests that this compound can transcriptionally modulate genes, particularly in fibroblasts. An extract containing this compound has been reported to influence genes involved in antioxidant responses, aging, and extracellular matrix organization in fibroblasts nih.gov. Specifically, this extract led to increased expression of VEGFα and TGFB3 nih.gov. While comprehensive proteomic profiling specifically detailing the effects of this compound on fibroblast protein expression is an area of ongoing research, studies on fibroblasts in other contexts demonstrate the significance of transcriptional and proteomic changes in altering fibroblast physiology, such as during aging or in fibrotic conditions nih.govfrontiersin.orgmdpi.com.

Structural Modification and Biosynthetic Engineering of Flavoglaucin

Chemoenzymatic Approaches for Flavoglaucin Analog Generation

Chemoenzymatic synthesis integrates the precision of biocatalysis with the versatility of traditional chemical reactions to create novel compounds that may be difficult to produce by either method alone. nih.govmdpi.com This strategy offers a powerful platform for generating this compound analogues by leveraging enzymes to perform highly specific modifications on a chemically synthesized or natural this compound scaffold.

Key enzymatic transformations applicable to this compound modification include:

Acylation and Glycosylation: Lipases and glycosyltransferases can introduce new functional groups to the hydroxyl moieties of this compound. For instance, the widely used Candida antarctica lipase (B570770) B (CALB) is known for its tolerance to organic solvents and its ability to catalyze reactions like acylation, which could be used to esterify the phenolic hydroxyls of this compound. nih.gov Similarly, glycosyltransferases could attach various sugar moieties, a modification known to alter the physicochemical properties of flavonoids. nwsuaf.edu.cn

Demethylation/Methylation: O-methyltransferases and demethylases can be used to modify the methoxy (B1213986) groups on the this compound molecule. The methylation status of hydroxyl groups on a flavonoid backbone is a critical determinant of its antioxidant activity. nih.gov

Oxidation/Reduction: Oxidoreductases can introduce or modify hydroxyl groups on the aromatic ring or the alkyl side chain. For example, a chemoenzymatic route was used to synthesize the natural product hydroxytyrosol, a potent antioxidant, by employing enzymes for hydrolysis and oxidation. mdpi.com

By combining these enzymatic steps with chemical synthesis, a diverse library of this compound analogues can be generated. For example, a core this compound structure could be synthesized chemically, followed by regioselective and stereoselective enzymatic modifications to yield a variety of derivatives for structure-activity relationship studies. semanticscholar.org This approach provides an efficient means to explore the chemical space around the this compound scaffold. mdpi.com

Structure-Activity Relationship (SAR) Derivations from this compound Analogues

The biological activity of flavonoids and related phenolic compounds is intrinsically linked to their chemical structure. mdpi.com Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for a compound's activity, guiding the design of more potent analogues. For this compound, SAR derivations primarily focus on its antioxidant properties.

General SAR principles for antioxidant activity in flavonoids, which can be extrapolated to this compound, include:

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings are paramount. nih.govmdpi.com In general, a greater number of hydroxyl groups correlates with stronger antioxidant activity. nih.gov The presence of an ortho-dihydroxy (catechol) structure, particularly the 3',4'-dihydroxy configuration in the B-ring of flavonoids, is a strong determinant of high antioxidant capacity. nih.gov

Methylation: O-methylation of the phenolic hydroxyl groups typically inactivates or reduces both the antioxidant and prooxidant activities of flavonoids. nih.gov

Structural Rigidity and Conjugation: The flexible C3 chain linking the two rings in dihydrochalcones, which are structurally related to this compound's core, may result in different antioxidant potencies compared to more rigid flavonoids. nwsuaf.edu.cn However, conjugation between rings can be important for certain pro-oxidant activities. nih.gov

Other Substituents: The introduction of other functional groups, such as halogens or dithiocarbamic moieties, has been shown in other flavonoid-like structures to significantly influence antioxidant potential by stabilizing radical intermediates. rsc.orgmdpi.com

Based on these principles, a hypothetical SAR for this compound can be proposed to guide the generation of new analogues.

Structural Modification on this compoundHypothesized Effect on Antioxidant ActivityRationale Based on General Flavonoid SAR
Demethylation of methoxy groups to hydroxyl groupsIncreaseIncreases the number of free phenolic hydroxyls available for radical scavenging. nih.gov
Introduction of a second hydroxyl group on the aromatic ring (creating a catechol)Significant IncreaseThe ortho-dihydroxy configuration is a key feature for high antioxidant capacity. nih.gov
Lengthening or branching of the C7 alkyl side chainVariable/UncertainMay alter lipophilicity and interaction with cellular membranes, but direct impact on radical scavenging is less predictable.
Glycosylation of hydroxyl groupsDecreaseO-glycosylation generally reduces the antioxidant potential of flavonoids by blocking radical-scavenging hydroxyls. nwsuaf.edu.cn
Halogenation of the aromatic ringPotential IncreaseHalogen substituents can enhance antioxidant properties by stabilizing radical intermediates. mdpi.com

Biosynthetic Engineering Strategies for Enhanced this compound Production and Novel Analogue Discovery

Biosynthetic engineering involves the targeted genetic modification of an organism's metabolic pathways to increase the production of a desired compound or to create novel derivatives. For this compound, this can be achieved by manipulating its native producer strains or by transferring its biosynthetic machinery into a more tractable host organism.

Genetic Manipulation and Overexpression in this compound Producer Strains

Fungi from the genus Eurotium (also known as Aspergillus section Aspergillus) are the primary producers of this compound. nih.govresearchgate.net Enhancing this compound yield in these native strains can be accomplished through several genetic engineering strategies. The process of secondary metabolite biosynthesis is regulated by a complex molecular network, and manipulating global transcriptional regulators (GTRs) or pathway-specific genes can significantly alter product output. mdpi.com

Common strategies include:

Overexpression of Pathway-Specific Regulators: Many biosynthetic gene clusters (BGCs) contain their own transcription factors that positively regulate the expression of the entire cluster. Overexpressing these regulators, such as the aflR gene in the aflatoxin pathway, can lead to a significant upregulation of all pathway genes and increased metabolite production. researchgate.net A similar strategy could be applied if a specific regulator is identified within the this compound BGC.

Manipulation of Global Regulators: GTRs like LaeA and VeA control multiple secondary metabolite clusters. Overexpression or knockout of these genes can activate silent or poorly expressed BGCs and modulate the production of known compounds. mdpi.com For instance, overexpressing a compatible heterologous GTR gene in a target strain has been shown to be effective. mdpi.com

Promoter Engineering: Replacing the native promoters of key biosynthetic genes with strong, constitutive promoters (e.g., PgpdA) is a common technique to drive high-level gene expression and increase product titers. mdpi.com

Precursor Supply Enhancement: Increasing the intracellular pool of precursors, such as acetate (B1210297) units for this polyketide, can push metabolic flux towards this compound biosynthesis. rsc.org

Genetic StrategyTargetExpected Outcome for this compound
Gene OverexpressionPathway-specific positive regulatorIncreased transcription of all this compound biosynthetic genes. researchgate.net
Gene Knockout/OverexpressionGlobal transcriptional regulators (e.g., LaeA, VeA)Altered global secondary metabolism, potentially activating or enhancing this compound production. mdpi.com
Promoter ReplacementKey biosynthetic enzymes (e.g., polyketide synthase)Constitutive high-level expression of critical pathway genes, leading to increased yield. mdpi.com
Metabolic EngineeringPrimary metabolic pathways supplying precursorsIncreased availability of acetate and other building blocks for this compound synthesis.

Pathway Reconstruction and Heterologous Expression for this compound Derivatives

When the native producer is difficult to cultivate or genetically manipulate, its BGC can be transferred and expressed in a well-characterized host organism. This "heterologous expression" approach is a powerful tool for natural product discovery and engineering. nih.govnih.gov Filamentous fungi like Aspergillus nidulans and Aspergillus oryzae are popular hosts because their cellular machinery is compatible with that of other fungi. nih.gov

The entire BGC for this compound has been successfully transferred and expressed in a fungal host, demonstrating the viability of this strategy. nih.gov The process typically involves:

BGC Identification: Identifying the complete set of genes responsible for this compound biosynthesis in the producer's genome.

Cloning and Vector Construction: Cloning the entire BGC into an expression vector, often an episomal plasmid that can replicate in the host. nih.gov

Host Transformation: Introducing the vector into a suitable host strain. Often, hosts are genetically modified to be "cleaner" backgrounds by deleting their own major BGCs, which simplifies the detection and purification of the target compound. rsc.orgnih.gov

Expression and Analysis: Culturing the transformed host and analyzing for the production of this compound.

This approach not only enables reliable production but also opens avenues for creating novel analogues through "combinatorial biosynthesis." nih.gov By co-expressing the this compound BGC with individual "tailoring enzymes" (e.g., oxidases, methyltransferases) from other pathways, it is possible to generate new derivatives that would not be produced naturally. nih.gov This method allows for the controlled modification of the this compound backbone to produce novel compounds with potentially improved bioactivities. nih.gov

Advanced Analytical Methodologies in Flavoglaucin Research

Genomic and Proteomic Approaches for Flavoglaucin Pathway Elucidation

Understanding how this compound is synthesized by organisms like Aspergillus and Eurotium species begins at the genetic level. The enzymes responsible for its production are encoded by genes typically clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC). Identifying and characterizing this BGC is the first step in unraveling its molecular biosynthesis.

Modern genome mining relies on specialized bioinformatics software to predict and analyze secondary metabolite BGCs from raw genomic data. nih.govdtu.dk For this compound, which is derived from a polyketide precursor, these tools are indispensable for locating the core polyketide synthase (PKS) gene and other associated genes responsible for tailoring the final molecule.

The process begins with the identification of putative BGCs within a sequenced fungal genome. Tools like the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) are widely used for this purpose. nih.govdtu.dk antiSMASH scans genomic data for sequences homologous to known biosynthetic enzymes and identifies the boundaries of potential gene clusters. youtube.comresearchgate.net It can predict the class of the natural product, such as a polyketide, and even suggest a core chemical scaffold. researchgate.net

Once a putative this compound BGC is identified, comparative genomics tools like Clinker and BiG-SCAPE (Biosynthetic Gene Cluster-Similarity, Clustering And Prospecting Engine) are employed. Clinker generates interactive, publication-quality visualizations that compare the synteny (gene order and orientation) of the this compound BGC with known clusters from other organisms. nih.gov This comparative analysis helps to infer gene function and understand the evolutionary relationships between different pathways. BiG-SCAPE clusters large sets of BGCs into gene cluster families (GCFs), providing a broader overview of the biosynthetic diversity related to this compound across many species.

Table 1: Key Bioinformatics Tools in this compound BGC Research

Tool Primary Function Application in this compound Research
antiSMASH Identifies and annotates secondary metabolite BGCs in genomic sequences. Predicts the location and gene content of the putative this compound BGC by identifying the core PKS and associated tailoring enzymes. nih.govyoutube.comresearchgate.net
Clinker Visualizes and compares the synteny of multiple BGCs. Compares the this compound BGC with other known meroterpenoid or polyketide clusters to highlight conserved genes and structural variations. nih.gov
BiG-SCAPE Groups BGCs into families based on similarity for large-scale analysis. Classifies the this compound BGC within the wider context of fungal polyketide biosynthesis, connecting it to related pathways.
Synthaser Specifically searches for and classifies PKS and NRPS synthase domains. Provides a detailed analysis of the core polyketide synthase within the this compound BGC, predicting its domain architecture and substrate specificity.

While genomics identifies the potential for this compound production, transcriptomics and proteomics provide direct evidence of the BGC's activity. These techniques measure the expression of genes and the abundance of proteins, respectively, offering a dynamic view of the biosynthetic pathway. nih.govnih.gov

Transcriptomic analysis, typically performed using RNA-Sequencing (RNA-Seq), quantifies the messenger RNA (mRNA) transcripts of all genes in the organism under specific conditions. By comparing the transcript levels of a high-producing fungal strain to a low-producing one, or by analyzing a single strain across different time points or growth media, researchers can identify which genes within the this compound BGC are actively being transcribed and are therefore likely involved in its synthesis. nih.gov

Proteomics complements this by identifying and quantifying the proteins—the actual enzymatic machinery—present in the cell. nih.gov Using techniques based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can confirm that the enzymes encoded by the this compound BGC are indeed being produced. This approach can reveal post-translational modifications and provide insights into the regulation of enzyme activity, offering a more complete understanding of how this compound production is controlled. nih.gov

Spectroscopic and Chromatographic Techniques for this compound Structural and Quantitative Analysis

Once this compound is produced and isolated from a fungal culture, a different set of analytical methods is required to confirm its chemical structure, identify related metabolites, and perform accurate quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete chemical structure of an organic molecule like this compound. analis.com.mynih.govamanote.com It provides detailed information about the carbon-hydrogen framework of the molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule based on their chemical environment (chemical shift) and reveals which protons are adjacent to each other through spin-spin coupling. up.ac.za

¹³C NMR (Carbon NMR): Determines the number and type of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl). researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting the different fragments of the molecule to assemble the final structure. scielo.brscielo.brnih.gov

Table 2: Representative ¹H and ¹³C NMR Data for the this compound Core Structure Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on solvent and experimental conditions. This data is representative for the this compound structural class.

Atom Position Representative ¹³C Shift (δc) Representative ¹H Shift (δH), Multiplicity, Coupling (J)
C=O (aldehyde) ~192.0 ~10.0, s
Aromatic C-OH ~160.0 -
Aromatic C-OH ~158.0 -
Aromatic C-Alkyl ~120.0 -
Aromatic C-H ~115.0 ~6.5, s
Aromatic C-Prenyl ~112.0 -
Aromatic C-CHO ~108.0 -
Prenyl CH ~132.0 ~5.2, t
Prenyl CH₂ ~22.0 ~3.3, d
Prenyl C(CH₃)₂ ~124.0 -
Prenyl CH₃ ~26.0 ~1.7, s
Prenyl CH₃ ~18.0 ~1.7, s

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of this compound and its derivatives. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its molecular formula (e.g., C₁₉H₂₈O₃ for this compound). nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS or MS²). In this technique, the ion corresponding to this compound is isolated and fragmented, and the masses of the resulting fragments are measured. frontiersin.org This fragmentation pattern serves as a structural fingerprint, providing clues about the different components of the molecule, such as the loss of the alkyl side chain or parts of the prenyl group. nih.gov This approach is also central to metabolomics studies, which aim to identify the full spectrum of secondary metabolites produced by an organism, revealing potential precursors or degradation products of this compound. frontiersin.orgnih.gov

The PubChem database reports experimental LC-MS/MS data for this compound, showing a precursor ion [M+H]⁺ at m/z 305.211 and key fragment ions that help confirm its identity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, purification, and quantification of this compound from crude fungal extracts. researchgate.net The method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

This compound contains a stereocenter, meaning it can exist as two non-superimposable mirror images called enantiomers. Standard HPLC cannot separate these forms. For enantiomeric analysis, advanced chiral chromatography is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. researchgate.net

To determine the absolute configuration of the separated enantiomers, HPLC can be coupled with an Electronic Circular Dichroism (ECD) detector. HPLC-ECD is a powerful hyphenated technique because ECD spectroscopy is sensitive to the three-dimensional structure of chiral molecules. researchgate.net By comparing the experimental ECD spectrum of each eluted enantiomer with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) can be assigned with high confidence. researchgate.net

Table 3: Chromatographic Techniques for this compound Analysis

Technique Stationary Phase / Detector Purpose
Analytical HPLC C18 Reverse Phase / UV or Diode Array Detector (DAD) Separation of this compound from other metabolites in an extract for quantification and purity assessment.
Preparative HPLC C18 Reverse Phase / UV Detector Isolation of pure this compound in larger quantities for structural elucidation (NMR) and bioactivity testing.
LC-MS C18 Reverse Phase / Mass Spectrometer Identification of this compound and related metabolites based on accurate mass (HRMS) and fragmentation patterns (MS/MS). nih.govfrontiersin.org
Chiral HPLC Chiral Stationary Phase (e.g., polysaccharide-based) / UV Detector Separation of the individual enantiomers of this compound. researchgate.net
HPLC-ECD Chiral Stationary Phase / Electronic Circular Dichroism Detector Separation of enantiomers and determination of their absolute stereochemistry. researchgate.net

In Vitro and In Silico Methodologies for this compound Mechanistic Studies

The elucidation of the mechanisms of action of bioactive compounds like this compound relies on a combination of laboratory-based and computational research methods. In vitro assays provide quantitative data on biological effects at the cellular level, while in silico techniques offer insights into molecular interactions that are likely to underpin these activities. This integrated approach allows for a comprehensive understanding of a compound's pharmacological potential.

Cell-Based Assays for this compound Biological Activity Quantification (e.g., MTT Assay)

Cell-based assays are fundamental tools for assessing the biological activity of a compound in a controlled, living system. Among these, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation. This assay is predicated on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in the formazan concentration is indicative of reduced cell viability, which can be a consequence of cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects of the tested compound.

The MTT assay is instrumental in determining the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to inhibit a biological process by 50%. nih.gov This value is a key metric for comparing the potency of different substances.

Recent research has utilized the MTT assay to quantify the antiproliferative activity of this compound against human cancer cell lines. In a study investigating the effects of echinulin (B167357) derivatives from an endolichenic fungus, this compound demonstrated significant dose- and time-dependent cytotoxicity against the HT-29 human colorectal cancer cell line. nih.gov The IC50 values were determined at both 24 and 48 hours of exposure, providing valuable data on its potential as an anticancer agent. nih.gov

In Vitro Antiproliferative Activity of this compound against HT-29 Human Colorectal Cancer Cells nih.gov
CompoundCell LineAssayExposure Time (hours)IC50 (µM)
This compoundHT-29MTT249.17
This compoundHT-29MTT4834.40
Irinotecan (Positive Control)HT-29MTT24>50
Irinotecan (Positive Control)HT-29MTT4830.12

The data indicates that at the 24-hour mark, this compound exhibits more potent antiproliferative activity than the standard chemotherapeutic drug, irinotecan. nih.gov However, after 48 hours, the activity of this compound appears to be more comparable to that of irinotecan. nih.gov This suggests that this compound may have a rapid onset of action against this particular cancer cell line.

Computational Modeling for this compound Target Identification and Ligand-Target Interactions (e.g., Virtual Screening)

Computational modeling, particularly molecular docking and virtual screening, has become an indispensable tool in drug discovery for identifying potential molecular targets and elucidating the interactions between a ligand, such as this compound, and its target protein. nih.govnih.gov Virtual screening involves the use of computational algorithms to screen large libraries of small molecules against a specific protein target to identify those that are most likely to bind to it. ipb.pt

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output of a docking study includes a binding energy score, typically expressed in kilocalories per mole (kcal/mol), which estimates the strength of the interaction. A more negative binding energy suggests a more favorable and stable interaction. These studies also reveal the specific amino acid residues within the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces.

While specific virtual screening studies focusing on this compound are not widely available, the methodology can be illustrated by examining the docking of flavonoids and other phenolic compounds against relevant biological targets, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme implicated in inflammation and carcinogenesis, making it a pertinent target for compounds with anti-inflammatory and anticancer potential. nih.govjapsonline.com

In a representative molecular docking study, various flavonoids were docked into the active site of the COX-2 enzyme (PDB ID: 1CX2). japer.injaper.in Such studies utilize software like AutoDock Vina or Glide to predict the binding poses and energies. isfcppharmaspire.com The active site of COX-2 is a hydrophobic channel, and key amino acid residues for inhibitor binding include Tyr355, Tyr385, and Arg120. japer.innih.gov

To illustrate the potential interactions of this compound, a hypothetical docking with COX-2 can be considered based on the behavior of structurally similar compounds. The prenyl and heptyl side chains of this compound would likely engage in hydrophobic interactions within the active site, while the hydroxyl and aldehyde groups could form hydrogen bonds with key residues.

Representative Molecular Docking Data of a Flavonoid (Luteolin) against Cyclooxygenase-2 (COX-2) mdpi.com
LigandProtein TargetPDB IDDocking SoftwareBinding Energy (kcal/mol)Interacting Amino Acid Residues
LuteolinCyclooxygenase-2 (COX-2)1CX2Not Specified in Source-9.494Tyr355, Ser353, Arg120 (Hydrogen Bonds)
CannipreneCyclooxygenase-2 (COX-2)1CX2Glide-10.587Not Specified in Source
Oroxylin ACyclooxygenase-2 (COX-2)1CX2Glide-10.254Not Specified in Source

This table presents data for flavonoids similar to this compound to illustrate the principles of molecular docking, as specific docking data for this compound against COX-2 was not found in the reviewed literature.

The binding energy of luteolin, a flavonoid, with COX-2 was found to be -9.494 kcal/mol, indicating a strong and favorable interaction. mdpi.com The analysis revealed hydrogen bond interactions with key residues Tyr355, Ser353, and Arg120, which are crucial for the inhibitory activity of many COX-2 inhibitors. mdpi.com Given the structural features of this compound, it is plausible that it could also bind effectively within the COX-2 active site, contributing to its observed biological activities. Further dedicated in silico and subsequent in vitro studies are warranted to confirm this hypothesis and to identify other potential molecular targets of this compound.

Future Directions and Research Perspectives on Flavoglaucin

Exploration of Undiscovered Fungal Flavoglaucin Producers

This compound has been identified from a variety of fungi, particularly within the genera Aspergillus and Eurotium, which are often associated with fermented foods and marine environments. researchgate.netnih.gov Known producers include species such as Eurotium cristatum, the dominant fungus in Fuzhuan brick tea, Eurotium rubrum found on cured ham, and various members of the Aspergillus glaucus series. researchgate.netnpatlas.org These fungi represent a rich source of bioactive secondary metabolites, including polyketides like this compound. researchgate.net

Future research should focus on a broader and more systematic exploration for new fungal sources of this compound. This exploration could target:

Endophytic and Marine Fungi: Fungi living in unique ecological niches, such as within plant tissues (endophytes) or in marine ecosystems, are known to produce novel secondary metabolites as a result of unique evolutionary pressures. Screening programs targeting these underexplored fungal communities could reveal novel this compound producers.

Extremophilic Fungi: Fungi that thrive in extreme environments (e.g., high salinity, extreme pH, or temperature) may possess unique metabolic pathways, potentially leading to the discovery of new this compound-producing strains.

Chemotaxonomic Surveys: A wider chemotaxonomic investigation of genera related to Aspergillus and Eurotium could systematically identify new producers based on phylogenetic relationships.

Food-Associated Molds: Given that this compound is produced by molds used in traditional fermented foods like katsuobushi (dried bonito), a deeper survey of molds involved in food production worldwide may yield new producing strains. researchgate.netnih.gov

Identifying new producers is crucial not only for securing alternative sources of the compound but also for potentially discovering novel, structurally related analogues with distinct bioactivities.

Unraveling Cryptic Biosynthetic Pathways and Silent Gene Clusters Associated with this compound

The biosynthetic pathway for this compound in Aspergillus ruber was elucidated in 2020, revealing a complex process originating from a polyketide synthase (PKS) pathway. researchgate.net The biosynthesis involves the formation of an alkylated salicyl alcohol, which undergoes subsequent hydroxylation and prenylation before a final reoxidation step to yield the aldehyde product. researchgate.net However, fungal genomes contain a vast number of biosynthetic gene clusters (BGCs) that are not expressed, or are expressed at very low levels, under standard laboratory conditions. researchgate.netnih.govmdpi.com These are known as "silent" or "cryptic" BGCs and represent a massive, untapped reservoir of chemical diversity. mdpi.comnih.gov

Future research should focus on two primary areas:

Genome Mining: By using the known this compound biosynthetic gene cluster (fog cluster) from A. ruber as a query, researchers can mine the genomes of other fungi to identify homologous, yet uncharacterized, BGCs. researchgate.net This approach could pinpoint new fungi capable of producing this compound or its derivatives, even if the compounds have never been detected in culture.

Activation of Silent BGCs: Significant efforts are being made to develop strategies to awaken these silent BGCs. These methods could be applied to activate putative this compound-related clusters identified through genome mining.

StrategyDescriptionPotential Application for this compound
OSMAC (One Strain, Many Compounds) Systematically altering cultivation parameters (media composition, temperature, aeration, pH) to induce the expression of different BGCs. nih.govCulturing known or newly identified fungi under diverse conditions to trigger or enhance this compound production.
Epigenetic Modification Using chemical inhibitors of enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) to de-repress chromatin and activate gene expression. mdpi.comnih.govTreating fungal cultures with epigenetic modifiers to switch on silent this compound-type BGCs.
Heterologous Expression Transferring an entire BGC from its native, often slow-growing or genetically intractable host, into a well-characterized, easily manipulated host fungus like Aspergillus nidulans or Aspergillus oryzae. researchgate.netnih.govrsc.orgExpressing putative this compound BGCs from newly discovered fungi in a heterologous host to confirm product identity and enable production.
Co-cultivation Growing two or more different microorganisms together, where the interaction can trigger the production of secondary metabolites not seen in monocultures. nih.govnih.govCo-culturing potential producing fungi with other fungi or bacteria to induce the expression of the this compound BGC.
Promoter Engineering Replacing the native promoter of a key regulatory gene or a core biosynthetic gene within the BGC with a strong, inducible promoter to force expression. nih.govrsc.orgGaining precise control over the expression of the this compound pathway for enhanced production or biosynthetic studies.

Unraveling these cryptic pathways will not only expand the known chemical space around this compound but will also provide new enzymatic tools for biosynthetic applications.

Advanced Mechanistic Investigations into this compound's Biological Activities

While this compound is known to possess antioxidant and anti-inflammatory properties, a deeper understanding of its molecular mechanisms is required to fully exploit its therapeutic potential. researchgate.netnih.gov Future studies should move beyond phenotypic observations to detailed mechanistic inquiries.

Anti-inflammatory Activity: Research has shown that this compound's anti-inflammatory effects in macrophage cell lines are linked to the inhibition of the nuclear factor-κB (NF-κB) pathway. researchgate.net This is achieved by preventing the phosphorylation of IκB, a key step in NF-κB activation. researchgate.net Furthermore, this compound induces the expression of heme oxygenase-1 (HO-1) by promoting the translocation of the transcription factor Nrf2. researchgate.net HO-1 is a potent anti-inflammatory enzyme. Advanced investigations should aim to:

Identify the direct molecular target(s) of this compound within the NF-κB and Nrf2 signaling cascades.

Explore its effects on other major inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, p38, ERK). nih.govnih.gov

Utilize in vivo models of inflammatory diseases to validate the cellular mechanisms and determine the key pathways responsible for its effects.

Antioxidant Activity: this compound's antioxidant capacity is well-documented, often attributed to its ability to scavenge free radicals like DPPH. researchgate.netnih.gov The phenolic hydroxyl groups are critical for this activity. nih.govmdpi.com Future research should:

Use computational chemistry to model the radical scavenging mechanisms (e.g., Hydrogen Atom Transfer, HAT) and predict the reactivity of different parts of the molecule. mdpi.com

Investigate its ability to chelate metal ions involved in free radical generation. nih.gov

Determine if, in addition to direct scavenging, this compound can indirectly boost cellular antioxidant defenses by upregulating antioxidant enzymes, a role suggested by its activation of the Nrf2 pathway. researchgate.netmdpi.com

Other Bioactivities: Early reports indicated that this compound can uncouple oxidative phosphorylation in mitochondria, leading to ATP depletion in rat hepatocytes. researchgate.net This mechanism, while potentially linked to toxicity, could also be explored for applications in metabolic research or as an anticancer strategy, as many cancer cells exhibit altered metabolism. Further studies are needed to understand the specific mitochondrial proteins it interacts with and the downstream consequences of this uncoupling effect in different cell types.

Biological ActivityKnown Molecular Mechanism/TargetFuture Research Focus
Anti-inflammatory - Inhibition of NF-κB activation (via IκB phosphorylation) - Induction of HO-1 (via Nrf2 translocation) researchgate.net- Identify direct binding partners - Investigate effects on MAPK pathways - In vivo validation in disease models
Antioxidant - Direct radical scavenging researchgate.netnih.gov- Elucidate specific chemical mechanisms (HAT, SET-PT) - Assess metal chelation ability - Quantify indirect antioxidant effects (Nrf2-mediated enzyme induction)
Mitochondrial - Uncoupling of oxidative phosphorylation researchgate.net- Identify specific mitochondrial protein targets - Explore therapeutic potential (e.g., anticancer) and selectivity

Development of Novel this compound Analogues for Preclinical Applications

The natural structure of this compound serves as an excellent starting point for the development of novel therapeutic agents. Modifying the core scaffold through chemical synthesis can lead to analogues with improved potency, selectivity, bioavailability, or novel modes of action. nih.govmdpi.com

Key strategies for developing this compound analogues include:

Structure-Activity Relationship (SAR) Studies: The prenyl group on the this compound scaffold has been suggested to be important for its biological activity. researchgate.net Systematic SAR studies are needed to confirm this and to understand the role of other functional groups, such as the heptyl chain, the aldehyde, and the hydroxyl groups. This can be achieved by synthesizing a library of analogues where each part of the molecule is systematically modified.

Semi-synthesis and Total Synthesis: Semi-synthetic modifications of naturally isolated this compound can provide a rapid route to new derivatives. Total synthesis offers greater flexibility, allowing for the creation of analogues that are inaccessible from the natural product, such as those with altered aromatic substitution patterns or different alkyl/prenyl groups. growingscience.com

Biosynthetic Engineering: As the this compound BGC becomes better understood, it may be possible to use biosynthetic engineering to create novel analogues. This could involve swapping enzyme domains within the PKS or introducing tailoring enzymes from other pathways to generate new decorations on the this compound core.

The goal of these synthetic efforts would be to generate lead compounds for preclinical testing. For example, analogues with enhanced anti-inflammatory activity and reduced mitochondrial toxicity could be advanced into animal models of inflammatory conditions like arthritis or inflammatory bowel disease. Similarly, derivatives that show potent and selective inhibition of tumor promotion could be evaluated in preclinical cancer models. researchgate.netnih.gov The development of such analogues, backed by robust mechanistic studies, represents a promising path toward translating the potential of this compound into tangible clinical applications.

Q & A

Q. What is the chemical structure of Flavoglaucin, and how is it characterized experimentally?

this compound (C₁₉H₂₈O₃) is a polyketide-derived metabolite with a bicyclic framework. Key characterization methods include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical determination . Experimental protocols should follow standardized reporting guidelines to ensure reproducibility, such as detailing solvent systems, temperature controls, and purity validation (≥95% by HPLC) .

Q. What are the primary biological activities associated with this compound in preclinical studies?

this compound exhibits antimicrobial, antioxidant, and cytotoxic properties. Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) .
  • Antioxidant activity : DPPH radical scavenging and FRAP assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    Controls must include reference compounds (e.g., ascorbic acid for antioxidants) and solvent-only blanks.

Q. How is this compound isolated from natural sources?

Isolation typically involves:

Extraction : Ethyl acetate or methanol from fungal cultures (e.g., Eurotium spp.).

Fractionation : Column chromatography (silica gel, Sephadex LH-20).

Purification : Preparative HPLC with C18 columns .
Documentation of retention times, solvent gradients, and yield percentages is critical for replication .

Q. What analytical methods are used to quantify this compound in complex mixtures?

Common techniques include:

  • HPLC-DAD : Reverse-phase C18 column, UV detection at 254 nm.
  • LC-MS/MS : MRM mode for specificity in biological matrices .
    Calibration curves must use certified reference standards, and limits of detection (LOD) should be reported (e.g., ≤0.1 µg/mL) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivities be resolved?

Contradictions often arise from variability in:

  • Strain specificity : Source organisms (e.g., Aspergillus vs. Penicillium) may produce structurally distinct analogs.
  • Assay conditions : pH, temperature, and incubation time affect activity.
    Resolution strategies:
  • Meta-analysis : Pool data from ≥10 independent studies to identify trends .
  • Dose-response validation : Replicate assays with strict SOPs and negative controls .

Q. What experimental designs are optimal for elucidating this compound’s biosynthetic pathway?

Isotopic labeling : Feed ¹³C-acetate to track polyketide chain elongation via NMR .

Gene knockout : CRISPR-Cas9 targeting putative PKS genes in host fungi .

Heterologous expression : Clone biosynthetic gene clusters into S. cerevisiae for pathway reconstitution .
Data should be cross-validated with transcriptomic (RNA-seq) and metabolomic (LC-HRMS) profiling .

Q. How can this compound’s low solubility in aqueous media be addressed in pharmacological studies?

  • Formulation optimization : Use cyclodextrin inclusion complexes or nanoemulsions.
  • Prodrug synthesis : Introduce hydrophilic moieties (e.g., phosphate esters) .
    Characterize solubility enhancements via phase-solubility diagrams and in vitro release assays (e.g., dialysis membrane method) .

Q. What strategies mitigate batch-to-batch variability in this compound production during fermentation?

  • Culture standardization : Control inoculum age, agitation speed, and dissolved O₂.
  • Metabolic engineering : Overexpress rate-limiting enzymes (e.g., acetyl-CoA carboxylase) .
    Statistical tools (e.g., ANOVA) should analyze variance across ≥3 biological replicates .

Q. How can this compound’s ecological role in fungal symbiosis be investigated?

  • Co-culture experiments : Pair this compound-producing fungi with competitors (e.g., Fusarium spp.) to assess antifungal signaling .
  • Metagenomics : Correlate this compound abundance with microbial community structure in environmental samples .
    Include spatial-temporal sampling to track seasonal production patterns .

Q. What gaps exist in this compound research, and how can they be addressed methodologically?

Key gaps:

  • Mechanistic studies : Limited data on molecular targets (e.g., enzyme inhibition).
  • In vivo pharmacokinetics : Absence of ADMET profiles.
    Solutions:
  • Omics integration : Proteomics to identify binding partners; CRISPR screening for resistance genes .
  • Rodent models : Dose escalation studies with plasma LC-MS monitoring .

Methodological Best Practices

  • Data validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies .
  • Reproducibility : Adhere to NIH preclinical guidelines for experimental reporting (e.g., ARRIVE 2.0) .
  • Conflict resolution : Apply contradiction analysis frameworks (e.g., triangulation of assays) .

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